16-Dehydro Pregnenolone Acetate Impurity 8
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Overview
Description
16-Dehydro Pregnenolone Acetate Impurity 8 is a chemical compound used as an impurity reference material in pharmaceutical testing. It is a derivative of pregnenolone acetate, a steroidal compound that serves as a precursor for the synthesis of various steroid hormones. The compound is known for its role in the production of corticosteroids and sex hormones, making it a valuable intermediate in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
16-Dehydro Pregnenolone Acetate Impurity 8 can be synthesized through the transformation of steroidal sapogenins such as diosgenin and solasodine. The process involves several steps, including acetolysis, oxidation, and acid hydrolysis. One efficient method involves the use of acetic anhydride and hydrochloric acid as catalysts, resulting in a high yield of the compound .
Industrial Production Methods
Industrial production of this compound typically involves a one-pot synthesis process. This eco-friendly method transforms diosgenin or solasodine into the desired compound with an overall yield of 75%. The process is scalable and can be exploited for large-scale production .
Chemical Reactions Analysis
Types of Reactions
16-Dehydro Pregnenolone Acetate Impurity 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide.
Reduction: It can be reduced to form different steroidal derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, hydrochloric acid, and chromium trioxide. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from the reactions of this compound include various corticosteroids and sex hormones. These products are valuable in the pharmaceutical industry for their therapeutic properties .
Scientific Research Applications
16-Dehydro Pregnenolone Acetate Impurity 8 has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile scaffold and building block for the synthesis of different steroidal drugs.
Biology: The compound is used in studies related to steroid metabolism and hormone regulation.
Medicine: It is a key intermediate in the production of corticosteroids and sex hormones, which are used to treat various medical conditions.
Industry: The compound is used in the production of pharmaceutical, nutraceutical, and herbal medicine products
Mechanism of Action
The mechanism of action of 16-Dehydro Pregnenolone Acetate Impurity 8 involves its role as a precursor in the synthesis of steroid hormones. The compound undergoes enzymatic transformations to produce active steroidal compounds that interact with specific molecular targets and pathways. These interactions regulate various physiological processes, including inflammation, immune response, and reproductive functions .
Comparison with Similar Compounds
16-Dehydro Pregnenolone Acetate Impurity 8 is unique due to its specific structure and role as an intermediate in steroid synthesis. Similar compounds include:
Pregnenolone Acetate: A precursor for the synthesis of various steroid hormones.
Abiraterone Acetate: Used in the treatment of prostate cancer.
Dexamethasone: A corticosteroid used to treat inflammatory and autoimmune conditions
These compounds share similar steroidal backbones but differ in their specific functional groups and therapeutic applications.
Properties
CAS No. |
19324-55-1 |
---|---|
Molecular Formula |
C23H30O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-13(24)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)25)11-15(22)12-20(21)26/h5,12,16,18-19,21H,6-11H2,1-4H3/t16-,18-,19-,21-,22-,23+/m0/s1 |
InChI Key |
WANSFKJXNRSVII-GHFWAWAGSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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